molecular formula C4H7BN2O2S B061056 (5-Ethyl-1,3,4-thiadiazol-2-yl)boronic acid CAS No. 170573-24-7

(5-Ethyl-1,3,4-thiadiazol-2-yl)boronic acid

Cat. No.: B061056
CAS No.: 170573-24-7
M. Wt: 157.99 g/mol
InChI Key: ZYOBWEUSKPZXQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Ethyl-1,3,4-thiadiazol-2-ylboronic acid is a heterocyclic organic compound with the molecular formula C4H7BN2O2S. It is a member of the thiadiazole family, which is known for its diverse biological activities and applications in various fields of science and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-1,3,4-thiadiazol-2-ylboronic acid typically involves the reaction of 5-ethyl-1,3,4-thiadiazole with boronic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst and a solvent, such as ethanol or methanol, at elevated temperatures .

Industrial Production Methods

Industrial production of 5-Ethyl-1,3,4-thiadiazol-2-ylboronic acid follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-1,3,4-thiadiazol-2-ylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiadiazole derivatives .

Scientific Research Applications

5-Ethyl-1,3,4-thiadiazol-2-ylboronic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Ethyl-1,3,4-thiadiazol-2-ylboronic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to its antimicrobial and antifungal effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Ethyl-1,3,4-thiadiazol-2-ylboronic acid is unique due to its specific ethyl group substitution, which imparts distinct chemical and biological properties compared to its methyl, propyl, and butyl counterparts. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

(5-ethyl-1,3,4-thiadiazol-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7BN2O2S/c1-2-3-6-7-4(10-3)5(8)9/h8-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYOBWEUSKPZXQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=NN=C(S1)CC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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